molecular formula C7H13NO B7966561 3-(Prop-2-enoxymethyl)azetidine

3-(Prop-2-enoxymethyl)azetidine

Cat. No.: B7966561
M. Wt: 127.18 g/mol
InChI Key: RKKFYSATVMBDDV-UHFFFAOYSA-N
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Description

3-(Prop-2-enoxymethyl)azetidine is a four-membered heterocyclic compound containing an azetidine ring with a prop-2-enoxymethyl substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-enoxymethyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular nucleophilic displacement reaction, where a suitable γ-chloroamine undergoes cyclization to form the azetidine ring . Reaction conditions such as the use of bases like potassium carbonate (K₂CO₃) in solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are often employed .

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve scalable synthetic routes that ensure high yield and purity. These methods may utilize microwave irradiation and solid supports like alumina to facilitate the reaction . The choice of reagents and conditions is optimized to achieve efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-enoxymethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .

Properties

IUPAC Name

3-(prop-2-enoxymethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-9-6-7-4-8-5-7/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKFYSATVMBDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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